molecular formula C21H19ClF3N3O3 B2597225 ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate CAS No. 478258-03-6

ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate

Cat. No.: B2597225
CAS No.: 478258-03-6
M. Wt: 453.85
InChI Key: VHKFQMZZPLPJST-UHFFFAOYSA-N
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Description

Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate is a complex organic compound that features a combination of pyridine, indole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and subsequent trifluoromethylation of pyridine.

    Indole Derivative Preparation: The indole moiety is prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The pyridine and indole intermediates are coupled using a suitable linker, such as an amino acid derivative, under conditions that promote amide bond formation.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in oncology and neurology.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyridine ring may enhance binding affinity and specificity through additional interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[3-chloro-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate: Lacks the trifluoromethyl group, which may reduce its potency or specificity.

    Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its pharmacokinetic properties.

Uniqueness

The presence of both the trifluoromethyl group and the indole moiety in this compound makes it unique. The trifluoromethyl group can enhance metabolic stability and bioavailability, while the indole moiety is known for its biological activity.

This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N3O3/c1-2-31-20(30)17(18-15(22)9-13(11-28-18)21(23,24)25)19(29)26-8-7-12-10-27-16-6-4-3-5-14(12)16/h3-6,9-11,17,27H,2,7-8H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKFQMZZPLPJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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